molecular formula C14H20N4OS B6576616 6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 439121-94-5

6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B6576616
CAS No.: 439121-94-5
M. Wt: 292.40 g/mol
InChI Key: MRNUFVXOEFYJAF-UHFFFAOYSA-N
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Description

6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the morpholine moiety enhances its solubility and bioavailability, making it a valuable compound for drug development .

Properties

IUPAC Name

6-ethyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-2-11-9-12-13(16-10-17-14(12)20-11)15-3-4-18-5-7-19-8-6-18/h9-10H,2-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNUFVXOEFYJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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